N-(2-chlorophenyl)-2-mercaptoacetamide
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Overview
Description
N-(2-chlorophenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a chlorophenyl group and a mercaptoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-mercaptoacetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiourea under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts may be employed to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-mercaptoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((2-chlorophenyl)carbamoyl)benzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(2-chlorophenyl)-2-mercaptoacetamide is unique due to its specific combination of a chlorophenyl group and a mercaptoacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEROQPLZVORDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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